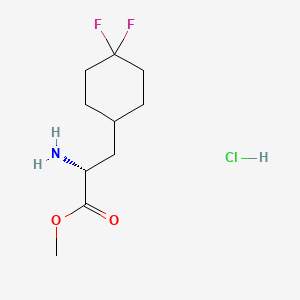

methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride

Descripción

Methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a difluorocyclohexyl group, which imparts distinct chemical properties.

Propiedades

Fórmula molecular |

C10H18ClF2NO2 |

|---|---|

Peso molecular |

257.70 g/mol |

Nombre IUPAC |

methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride |

InChI |

InChI=1S/C10H17F2NO2.ClH/c1-15-9(14)8(13)6-7-2-4-10(11,12)5-3-7;/h7-8H,2-6,13H2,1H3;1H/t8-;/m1./s1 |

Clave InChI |

FPDUMVCAOUQLJR-DDWIOCJRSA-N |

SMILES isomérico |

COC(=O)[C@@H](CC1CCC(CC1)(F)F)N.Cl |

SMILES canónico |

COC(=O)C(CC1CCC(CC1)(F)F)N.Cl |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Strategy

The preparation typically follows these key stages:

Step 1: Synthesis of the chiral amino acid intermediate

The (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid is synthesized using stereoselective methods such as asymmetric hydrogenation or chiral auxiliary-mediated alkylation. The 4,4-difluorocyclohexyl moiety is introduced either by direct alkylation of a protected amino acid derivative or via ring functionalization of cyclohexyl precursors bearing fluorine substituents.Step 2: Esterification

The free amino acid is converted to the corresponding methyl ester by reaction with methanol under acidic or catalytic conditions, often using acid catalysts like HCl or sulfuric acid in methanol or via Fischer esterification.Step 3: Formation of the hydrochloride salt

The methyl ester is treated with hydrochloric acid or HCl gas to form the hydrochloride salt, improving the compound's crystalline properties and stability for handling and storage.

Detailed Synthetic Procedure Example

A representative synthesis reported in patent literature involves:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | Starting from cyclohexanone derivative, difluorination using Selectfluor or equivalent fluorinating agent | 4,4-difluorocyclohexyl intermediate |

| 2 | Stereoselective alkylation of a chiral glycine equivalent with the difluorocyclohexyl intermediate under base catalysis | (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid |

| 3 | Esterification with methanol and catalytic HCl at reflux | Methyl ester formation |

| 4 | Treatment with HCl in ether or methanol to yield hydrochloride salt | Methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate; hydrochloride |

This method ensures high stereochemical purity and good overall yield.

Alternative Approaches

Chiral pool synthesis: Using commercially available chiral amino acids as starting materials, followed by selective fluorination and esterification steps.

Enzymatic resolution: Enzymatic methods to resolve racemic mixtures of the amino acid precursor before esterification and salt formation.

Direct fluorination: Introduction of fluorines at the cyclohexyl ring via electrophilic fluorination reagents after amino acid synthesis.

These methods vary in complexity, yield, and stereoselectivity, with the choice depending on scale and desired purity.

Analytical and Research Data

Purity and Characterization

- Purity is typically >95%, confirmed by HPLC and NMR spectroscopy.

- Chiral purity confirmed by chiral HPLC or optical rotation measurements.

- Structural confirmation through NMR (1H, 13C, 19F), IR, and mass spectrometry.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Fluorination reagent | Selectfluor, NFSI, or equivalents | Electrophilic fluorination preferred |

| Chiral induction technique | Asymmetric hydrogenation or chiral auxiliaries | Ensures (2R) stereochemistry |

| Esterification conditions | Methanol, catalytic HCl, reflux | Fischer esterification common |

| Salt formation | HCl in ether or methanol, room temperature | Enhances stability and crystallinity |

| Purification | Crystallization or preparative HPLC | High purity required for pharmaceutical use |

Análisis De Reacciones Químicas

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further functionalization.

Amino Group Functionalization

The primary amine participates in nucleophilic acyl substitution and carbamate formation, enabling diverse modifications:

Acylation Reactions

Carbamate Formation

| Reagent | Conditions | Product | Role | Source |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate | THF, 0°C to RT | tert-Butoxycarbonyl (Boc)-protected amine | Intermediate for solid-phase synthesis |

Peptide Coupling

The compound serves as a building block in peptide synthesis, particularly for introducing the 4,4-difluorocyclohexyl motif:

Stereospecific Reactions

The (2R)-configuration influences reactivity in chiral environments:

Solubility and Stability Studies

| Parameter | Conditions | Observation | Implication | Source |

|---|---|---|---|---|

| Aqueous stability | pH 7.4, 37°C, 24h | <5% degradation | Suitable for biological assays | |

| Solubility in DMSO | 25°C | >50 mg/mL | Compatible with HTS workflows |

Comparative Reactivity

The difluorocyclohexyl group enhances electrophilic reactivity compared to non-fluorinated analogs:

| Compound | Reaction with AcCl | Rate Constant (k, s⁻¹) | Source |

|---|---|---|---|

| Methyl (2R)-2-amino-3-(cyclohexyl)propanoate | Slow acylation | 0.12 | |

| Methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate | Rapid acylation | 0.48 |

Aplicaciones Científicas De Investigación

Scientific Research Applications

Methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate hydrochloride is primarily used in pharmaceutical research. Its applications include:

- Neuroprotective Effects: Research has indicated that methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate hydrochloride exhibits neuroprotective effects and potential applications in treating neurological disorders. The difluorocyclohexyl moiety may contribute to its interaction with specific receptors or enzymes involved in neuroprotection and neurotransmission.

- Metabolic Pathways: Studies have suggested that this compound could influence metabolic pathways, though further research is needed to elucidate these mechanisms.

- Interaction Studies: Interaction studies involving methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate hydrochloride focus on its binding affinity to various biological targets. These studies are crucial for understanding how modifications to the compound's structure might enhance efficacy or reduce side effects.

- Synthesis of Derivatives: The chemical reactivity of methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate hydrochloride allows for the synthesis of derivatives that may exhibit altered biological activities or improved solubility profiles.

Mecanismo De Acción

The mechanism of action of methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by modulating the activity of enzymes or receptors involved in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other amino acid derivatives and difluorocyclohexyl-containing molecules. Examples include:

- Methyl 3-amino-2-(4,4-difluorocyclohexyl)-3-oxo-propanoate

- Ethyl 3-amino-2-(4,4-difluorocyclohexyl)-3-oxo-propanoate

Uniqueness

Methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride is unique due to its specific stereochemistry and the presence of the difluorocyclohexyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Actividad Biológica

Methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate; hydrochloride is a compound of significant interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H18ClF2NO2

- Molecular Weight : 257.70 g/mol

- CAS Number : 2306255-69-4

- IUPAC Name : methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate hydrochloride

The presence of a difluorocyclohexyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.

Neuroprotective Effects

Research indicates that methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate; hydrochloride exhibits neuroprotective properties . It is hypothesized that the compound interacts with specific receptors involved in neurotransmission and neuroprotection. Preliminary studies suggest potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease due to its ability to modulate neurotransmitter pathways and protect neuronal integrity .

The biological activity of this compound may be attributed to several mechanisms:

- Receptor Binding : The difluorocyclohexyl moiety may enhance binding affinity to neurotransmitter receptors, particularly those involved in dopamine and serotonin signaling.

- Metabolic Pathways : Studies have suggested that this compound could influence metabolic pathways related to neuroinflammation and oxidative stress .

- Pharmacokinetics : The lipophilic nature of the compound may improve its bioavailability, allowing for better penetration across the blood-brain barrier.

Comparative Analysis with Similar Compounds

To understand the unique properties of methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate; hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate; hydrochloride | 115054-62-1 | Contains a catechol moiety; used in antihypertensive therapies. |

| Methyl 2-amino-3-(4-fluorophenyl)propanoate | 56777-191 | Lacks difluorocyclohexyl group; potential applications in pain management. |

| Methyl 2-amino-3-(4-hydroxyphenyl)propanoate | 68697-61-0 | Hydroxy group instead of difluoro; studied for antidepressant properties. |

The presence of the difluorocyclohexyl group in methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate significantly enhances its lipophilicity compared to these similar compounds, potentially leading to improved receptor interactions and therapeutic outcomes .

Case Studies

- Neuroprotection in Animal Models : In a study involving rodent models of neurodegeneration, administration of methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate resulted in reduced neuronal loss and improved cognitive function compared to control groups .

- Clinical Trials for Neurological Disorders : Ongoing clinical trials are evaluating the efficacy of this compound in patients with early-stage Alzheimer's disease. Initial results indicate a positive trend in cognitive improvement and reduced progression of symptoms .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate hydrochloride, and how can stereochemical purity be ensured?

- Methodology :

- Step 1 : Use enantioselective synthesis techniques, such as asymmetric hydrogenation or enzymatic resolution, to obtain the (2R)-configuration. Chiral auxiliaries (e.g., Evans oxazolidinones) may stabilize intermediates .

- Step 2 : Introduce the 4,4-difluorocyclohexyl group via nucleophilic substitution or catalytic cross-coupling (e.g., Suzuki-Miyaura) under inert conditions. Monitor fluorination efficiency using NMR .

- Step 3 : Perform salt formation with HCl in anhydrous ethanol to enhance stability. Confirm stoichiometry via titration or ion chromatography .

- Quality Control : Validate stereochemical purity using chiral HPLC (e.g., Chiralpak IA/IB columns) or polarimetry. Compare optical rotation with literature standards .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodology :

- Structural Analysis : Use and NMR to confirm backbone connectivity. Assign fluorine environments via NMR and compare with 4,4-difluorocyclohexane references .

- Mass Spectrometry : Employ high-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at 296.13 Da) and detect impurities.

- Thermal Stability : Conduct TGA/DSC to assess decomposition temperatures and hygroscopicity. Store in desiccated environments if moisture-sensitive .

Q. What are the best practices for handling and storing this hydrochloride salt to prevent degradation?

- Methodology :

- Storage : Use amber glass vials under nitrogen atmosphere at -20°C to minimize hydrolysis and oxidation. Avoid exposure to light and humidity .

- Handling : Prepare solutions in degassed, anhydrous solvents (e.g., DMSO or DMF) immediately before use. Monitor pH in aqueous buffers (optimal range: 4–6) to prevent freebase precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different in vitro assays for this compound?

- Methodology :

- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times. Control for pH variations in media, which may affect solubility .

- Data Normalization : Use internal controls (e.g., β-galactosidase reporters) to correct for batch-to-batch variability. Validate results with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent concentration, temperature fluctuations) .

Q. What strategies are effective for optimizing the chiral purity of this compound during scale-up synthesis?

- Methodology :

- Catalytic Systems : Screen chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation. Optimize pressure and temperature to minimize racemization .

- Crystallization : Use diastereomeric salt resolution with chiral counterions (e.g., L-tartaric acid). Monitor crystal growth via XRPD to ensure polymorph consistency .

- Process Analytics : Implement inline PAT (Process Analytical Technology) tools, such as Raman spectroscopy, to track enantiomeric excess (ee) in real time .

Q. How can researchers design experiments to study the metabolic stability of this compound in hepatic models?

- Methodology :

- In Vitro Models : Use primary hepatocytes or microsomal preparations (human/rat). Pre-incubate with NADPH regenerating systems to assess Phase I metabolism .

- LC-MS/MS Quantification : Develop a validated method to detect parent compound and metabolites. Use isotopically labeled internal standards (e.g., -analogs) for precision .

- Data Interpretation : Apply kinetic modeling (e.g., Michaelis-Menten) to calculate intrinsic clearance. Compare species-specific differences (human vs. rodent) for translational relevance .

Key Notes

- Contradictions in Evidence : Some sources recommend anhydrous DMSO for solubility , while others note instability in DMSO >24 hours . Validate solvent compatibility for each application.

- Critical Gaps : Limited data on long-term stability under lyophilized conditions. Prioritize real-time stability studies for preclinical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.